molecular formula C16H15Cl2NO3 B5822205 N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide

N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide

Cat. No.: B5822205
M. Wt: 340.2 g/mol
InChI Key: ZTVPLVQZBOEAED-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups and two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 3,4-dimethoxybenzamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or chloroform, and the reaction is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorobenzyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dichlorobenzyl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as a ligand for sigma receptors, modulating their activity and influencing various cellular pathways. The compound’s effects can be attributed to its ability to bind to these receptors and alter their conformation, leading to changes in signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of methoxy and dichlorobenzyl groups, which confer distinct chemical and biological properties. Its ability to interact with sigma receptors and potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-21-14-6-4-11(8-15(14)22-2)16(20)19-9-10-3-5-12(17)13(18)7-10/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVPLVQZBOEAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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